molecular formula C11H14ClNO B11766856 (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol

(3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol

Cat. No.: B11766856
M. Wt: 211.69 g/mol
InChI Key: CTEPEXNRRNOSBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent . The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with different substituents replacing the chlorine atom.

Mechanism of Action

The mechanism of action of (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3-(4-Chlorophenyl)pyrrolidin-3-yl)methanol
  • (3-(2-Chlorophenyl)pyrrolidin-3-yl)methanol
  • (3-(3-Bromophenyl)pyrrolidin-3-yl)methanol

Comparison:

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

[3-(3-chlorophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2

InChI Key

CTEPEXNRRNOSBK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CO)C2=CC(=CC=C2)Cl

Origin of Product

United States

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